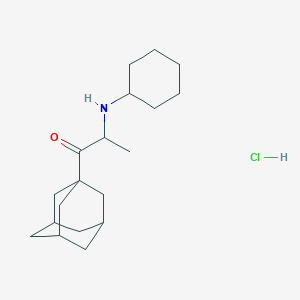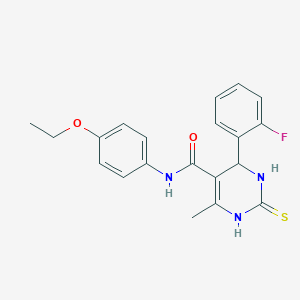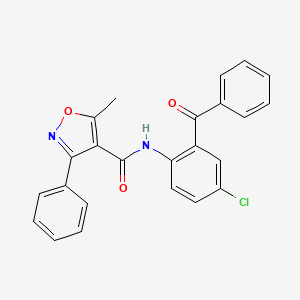
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride, also known as ACPH, is a synthetic compound that has been studied for its potential use in scientific research. ACPH has been found to have a unique mechanism of action that makes it a valuable tool for studying certain biochemical and physiological processes. In
Mechanism of Action
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride has been found to act as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on the central nervous system. 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride has also been found to have some affinity for serotonin and norepinephrine transporters, although its effects on these neurotransmitters are less well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride are complex and depend on the specific experimental conditions. 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride has been found to increase dopamine levels in the brain, which can lead to a variety of effects on behavior, mood, and cognition. 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride has also been found to have some effects on the cardiovascular system, although these effects are less well understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride in lab experiments is its unique mechanism of action. 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride has been found to act as a dopamine reuptake inhibitor, which makes it a valuable tool for studying the role of dopamine in the central nervous system. 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride also has relatively low toxicity, which makes it a relatively safe compound to use in lab experiments. However, 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride has some limitations for lab experiments. For example, it has poor solubility in water, which can make it difficult to administer in certain experimental conditions.
Future Directions
There are many future directions for research on 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride. One area of research could be to investigate the effects of 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride on other neurotransmitters, such as serotonin and norepinephrine. Another area of research could be to investigate the effects of 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride on different behavioral and cognitive processes. Additionally, future research could focus on developing new synthesis methods for 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride that improve its solubility and other properties. Overall, 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride is a valuable tool for scientific research and has many potential applications in the future.
Synthesis Methods
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride is synthesized through a multi-step process that involves the reaction of 1-adamantylamine with cyclohexanone to form 1-(1-adamantyl)-2-cyclohexylamino-1-propanone. This intermediate is then reacted with hydrochloric acid to form the final product, 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride.
Scientific Research Applications
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride has been found to have a unique mechanism of action that makes it a valuable tool for studying certain biochemical and physiological processes. 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride has been used in studies to investigate the role of dopamine in the central nervous system, as well as to study the effects of various drugs on the cardiovascular system.
properties
IUPAC Name |
1-(1-adamantyl)-2-(cyclohexylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.ClH/c1-13(20-17-5-3-2-4-6-17)18(21)19-10-14-7-15(11-19)9-16(8-14)12-19;/h13-17,20H,2-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGAKSUGEMNZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C12CC3CC(C1)CC(C3)C2)NC4CCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-2-(cyclohexylamino)propan-1-one;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B4967547.png)
![5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B4967552.png)

![2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4967563.png)
![(2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B4967568.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4967571.png)
![2-(ethylthio)ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4967575.png)

![1-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4967585.png)

![N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide](/img/structure/B4967598.png)
![3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol](/img/structure/B4967608.png)
![5-({3-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B4967613.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967619.png)